molecular formula C18H16ClN3O6S2 B12728953 (12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one CAS No. 123253-03-2

(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one

Cat. No.: B12728953
CAS No.: 123253-03-2
M. Wt: 469.9 g/mol
InChI Key: QHBQWKHCXLVGNL-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[74002,6]trideca-1(9),2(6),4-trien-10-one” is a complex organic molecule with a unique structure that includes multiple functional groups such as chloro, methoxyethoxymethylidene, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained. For example, the synthesis might involve:

    Formation of the pyridinyl group: This could be achieved through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the chloro group: This step might involve chlorination using reagents such as thionyl chloride or phosphorus trichloride.

    Formation of the methoxyethoxymethylidene group: This could be achieved through an etherification reaction using methoxyethanol and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions would be essential to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups makes it susceptible to oxidation reactions, which could be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. For example, it might bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one
  • (12E)-4-chloro-12-(2-ethoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its structural complexity. This makes it distinct from other similar compounds and may confer unique properties and applications.

Properties

CAS No.

123253-03-2

Molecular Formula

C18H16ClN3O6S2

Molecular Weight

469.9 g/mol

IUPAC Name

(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one

InChI

InChI=1S/C18H16ClN3O6S2/c1-21-15-16(17-11(30(21,24)25)9-12(19)29-17)28-14(10-27-8-7-26-2)22(18(15)23)13-5-3-4-6-20-13/h3-6,9-10H,7-8H2,1-2H3/b14-10+

InChI Key

QHBQWKHCXLVGNL-GXDHUFHOSA-N

Isomeric SMILES

CN1C2=C(C3=C(S1(=O)=O)C=C(S3)Cl)O/C(=C/OCCOC)/N(C2=O)C4=CC=CC=N4

Canonical SMILES

CN1C2=C(C3=C(S1(=O)=O)C=C(S3)Cl)OC(=COCCOC)N(C2=O)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.